Bis(o-cresyl) m-Cresyl Phosphate chemical structure and properties
Bis(o-cresyl) m-Cresyl Phosphate chemical structure and properties
An In-Depth Technical Guide to Bis(o-cresyl) m-Cresyl Phosphate: Structure, Properties, and Toxicological Significance
Introduction
Tricresyl phosphate (TCP) represents a complex family of organophosphate esters derived from the reaction of cresol and phosphorus oxychloride.[1][2] Commercially, TCP is typically a mixture of various isomers, where the three cresol groups can be in the ortho (o), meta (m), or para (p) position.[2] This isomeric heterogeneity leads to a wide range of physicochemical properties and applications, from being effective flame retardants and plasticizers in polymers to serving as anti-wear additives in high-performance lubricants.[1][3]
However, the biological activity and toxicity of TCP are not uniform across its isomers. A significant body of research has demonstrated that the neurotoxic effects of TCP are almost exclusively associated with the presence of an ortho-cresyl moiety.[3] This has led to stringent regulations on the ortho-isomer content in commercial TCP mixtures. This guide will provide a detailed technical examination of a specific, neurotoxicologically relevant isomer: Bis(o-cresyl) m-Cresyl Phosphate . Understanding the structure and properties of this individual isomer is critical for researchers in toxicology, drug development, and materials science to elucidate mechanisms of toxicity and develop safer alternatives.
Chemical Structure and Nomenclature
Bis(o-cresyl) m-cresyl phosphate is a triaryl phosphate ester with two of the cresyl groups methylated at the ortho position and one at the meta position.
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IUPAC Name: bis(2-methylphenyl) (3-methylphenyl) phosphate[4]
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Synonyms: Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester[5]
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CAS Number: 77342-17-7 (Unlabelled)[5]
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Molecular Formula: C₂₁H₂₁O₄P[4]
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Molecular Weight: 368.37 g/mol [6]
Caption: Chemical structure of Bis(o-cresyl) m-Cresyl Phosphate.
Physicochemical Properties
| Property | Value for Bis(o-cresyl) m-Cresyl Phosphate | Value for Tricresyl Phosphate (Mixed Isomers) | Reference |
| Molecular Formula | C₂₁H₂₁O₄P | C₂₁H₂₁O₄P | [4][7] |
| Molecular Weight | 368.37 g/mol | ~368.37 g/mol | [6][8] |
| Physical State | Predicted to be a liquid or low-melting solid | Colorless, odorless liquid | [7][8] |
| Boiling Point | Not available | 240°C at 0.4 kPa | [9] |
| Melting Point | Not available | 20°C (Freezing point for Tri-m-cresyl isomer) | [9] |
| Solubility | Predicted to be virtually insoluble in water; soluble in organic solvents | Virtually insoluble in water; soluble in toluene, hexane, diethyl ether | [1] |
| XlogP (predicted) | 6.1 | Not applicable | [4] |
| Vapor Pressure | Not available | 0.00002 mmHg at 25°C (for Tri-o-cresyl isomer) | [8] |
| Flash Point | Not available | 225°C (closed cup, for Tri-o-cresyl isomer) | [8] |
Synthesis and Manufacturing
The industrial synthesis of tricresyl phosphates involves the reaction of cresol (a mixture of o-, m-, and p-isomers) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
General Reaction: 3 C₇H₇OH (Cresol) + POCl₃ → (C₇H₇O)₃PO (Tricresyl Phosphate) + 3 HCl
To produce a specific isomer like Bis(o-cresyl) m-Cresyl Phosphate, a controlled synthesis using purified cresol isomers would be necessary. The manufacturing process for low-toxicity TCP focuses on minimizing the o-cresol content in the feedstock.[2] A typical industrial process involves:
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Reaction: Charging the reactor with a specific molar ratio of m- and p-cresol and a catalyst, followed by the addition of phosphorus oxychloride.[10]
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Acid Removal: The byproduct, hydrogen chloride (HCl), is removed, often under atmospheric and then negative pressure to drive the reaction to completion.[10]
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Purification: The crude ester product is purified through distillation to separate the desired TCP from unreacted starting materials and byproducts.[10] This step is critical for controlling the final isomer composition and removing free phenols.
Applications
While data for this specific isomer is limited, the applications are representative of the broader class of tricresyl phosphates. The primary uses are driven by their excellent thermal stability, fire resistance, and lubricating properties.
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Flame Retardants: TCPs are widely used as additive flame retardants in PVC, flexible polyurethane foams, and other polymers.[3]
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Plasticizers: They are employed to increase the flexibility and durability of plastics, particularly in vinyl lacquers and varnishes.[1]
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Anti-wear and Extreme Pressure Additives: A critical application is in lubricants, including aircraft turbine engine oils, where they form a protective film on metal surfaces to prevent wear under high loads.[11][12]
Toxicology and Safety: The Significance of the Ortho-Isomer
The toxicity of tricresyl phosphates is a classic example of isomer-specific activity. The presence of at least one ortho-cresyl group is a prerequisite for the characteristic delayed neurotoxicity.[3] Therefore, Bis(o-cresyl) m-Cresyl Phosphate is predicted to be a neurotoxic compound.
Mechanism of Neurotoxicity: The toxicity is not caused by the parent compound itself but by a metabolite produced in the liver by cytochrome P450 enzymes.[3]
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Metabolic Activation: The methyl group of an ortho-cresyl ester is hydroxylated.
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Cyclization: The resulting hydroxymethyl intermediate undergoes cyclization to form a highly toxic metabolite known as Cyclic Phenyl Saligenin Phosphate .[3]
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Enzyme Inhibition: This cyclic metabolite is a potent and irreversible inhibitor of Neuropathy Target Esterase (NTE) , an enzyme found in the nervous system.
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Delayed Neuropathy: The inhibition of NTE initiates a cascade of events leading to the degeneration of long axons in both the peripheral and central nervous systems. This condition, known as Organophosphate-Induced Delayed Neuropathy (OPIDN), manifests as muscle weakness, ataxia, and paralysis, with symptoms typically appearing weeks after exposure.[3]
Due to this well-established mechanism, exposure to TCP isomers containing ortho-cresyl groups is strictly regulated. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for Tricresyl Phosphate (measured as the tri-o-cresyl isomer) at 0.1 mg/m³ over an 8-hour workshift.[7]
Hazard Statements for related isomers:
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Harmful if swallowed, in contact with skin, or if inhaled.[9]
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Causes damage to organs through prolonged or repeated exposure.[13]
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Toxic to aquatic life with long-lasting effects.[9]
Conceptual Experimental Workflow: Assessing Isomer-Specific Neurotoxicity
To experimentally validate the neurotoxic potential of a specific isomer like Bis(o-cresyl) m-Cresyl Phosphate, a multi-tiered approach is required. This workflow integrates in vitro screening with in vivo confirmation, a standard paradigm in toxicology.
Caption: Conceptual workflow for evaluating the neurotoxicity of a TCP isomer.
Methodological Causality:
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In Vitro Screening: The initial step uses a cell-free system to establish a mechanistic basis for toxicity. Incubating the test isomer with liver microsomes simulates the metabolic activation that occurs in the body.[3] The subsequent NTE inhibition assay directly measures the potency of the generated metabolite against the key molecular target. This is a rapid and ethical way to screen compounds and prioritize them for further testing. A low IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) suggests a high potential for in vivo neurotoxicity.
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In Vivo Confirmation: The adult hen is the gold-standard animal model for OPIDN because its sensitivity and clinical presentation closely mimic those in humans.[3] A single dose is often sufficient to induce the delayed neuropathy. The long observation period (typically 21 days) is crucial because of the delayed onset of symptoms. Finally, histopathological examination provides definitive proof of the characteristic axonal degeneration, confirming the compound as a neurotoxic agent. This self-validating system ensures that a positive finding is supported by mechanistic, clinical, and pathological evidence.
References
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Pharmaffiliates. (n.d.). Bis(m-cresyl) o-Cresyl Phosphate. Retrieved from [Link]
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PubChemLite. (n.d.). Bis(o-cresyl) m-cresyl phosphate (C21H21O4P). Retrieved from [Link]
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PubChemLite. (n.d.). Bis(m-cresyl) o-cresyl phosphate (C21H21O4P). Retrieved from [Link]
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Chem Service. (2015, May 26). Safety Data Sheet: Tri-o-cresyl phosphate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6527, o-Cresyl phosphate. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, March 2). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Tricresyl Phosphate. Retrieved from [Link]
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Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]
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Danish Environmental Protection Agency. (n.d.). Toxicological Evaluation and Limit Values for...Tricresyl Phosphates. Retrieved from [Link]
- Google Patents. (n.d.). CN103224527A - Method for producing non-toxic tricresyl phosphate.
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